Fas-IN-1
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Overview
Description
FAS-IN-1 is a potent inhibitor of fatty acid synthase, an enzyme that plays a crucial role in the biosynthesis of fatty acids. Fatty acid synthase is involved in the conversion of acetyl-CoA and malonyl-CoA to palmitate, a key fatty acid. Inhibition of fatty acid synthase has been explored as a therapeutic strategy for various diseases, including cancer, obesity, and metabolic disorders.
Scientific Research Applications
FAS-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of fatty acid synthase and its impact on lipid metabolism.
Biology: Employed in cell culture studies to investigate the role of fatty acid synthase in cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancer, obesity, and metabolic disorders. Its ability to inhibit fatty acid synthase makes it a promising candidate for drug development.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting fatty acid synthase.
Mechanism of Action
Future Directions
While specific future directions for Fas-IN-1 are not mentioned in the search results, there is a general interest in the field of apoptosis and its role in cancer treatment . The unique attributes of apoptosis-inducing agents like this compound offer a new avenue for therapeutic interventions, paving the way for a more effective and precise approach to cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FAS-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups that are essential for the inhibitory activity of the compound. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale reactors.
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
FAS-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
C75: Another fatty acid synthase inhibitor that has been studied for its anti-cancer properties.
Orlistat: A lipase inhibitor that also inhibits fatty acid synthase, used primarily as an anti-obesity drug.
Cerulenin: A natural product that inhibits fatty acid synthase by covalently binding to the enzyme.
Uniqueness of FAS-IN-1
This compound is unique in its high potency and selectivity for fatty acid synthase. Unlike other inhibitors, this compound exhibits significant exposure in both peripheral and central tissues upon administration, making it a valuable tool for studying the systemic effects of fatty acid synthase inhibition .
Properties
IUPAC Name |
4-cyclopropyl-9-(4-quinolin-7-ylphenyl)sulfonyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c30-25-17-33-26(18-29(25)22-7-8-22)11-14-28(15-12-26)34(31,32)23-9-5-19(6-10-23)21-4-3-20-2-1-13-27-24(20)16-21/h1-6,9-10,13,16,22H,7-8,11-12,14-15,17-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGOWHOQMIINAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC6=C(C=CC=N6)C=C5)OCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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